5-Chloro Dasatinib is a derivative of Dasatinib, which is a potent tyrosine kinase inhibitor primarily used in the treatment of certain types of leukemia. The chemical name for Dasatinib is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, and it has garnered significant attention due to its effectiveness against Philadelphia chromosome-positive leukemias. 5-Chloro Dasatinib retains the core structure of Dasatinib while incorporating a chlorine atom at the fifth position, potentially enhancing its pharmacological properties.
Dasatinib was initially developed by Bristol-Myers Squibb and received approval by the U.S. Food and Drug Administration in 2006 for the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. 5-Chloro Dasatinib is synthesized as a variant to explore improvements in efficacy and selectivity against specific kinases involved in cancer progression.
5-Chloro Dasatinib falls under the classification of antineoplastic agents and specifically as a tyrosine kinase inhibitor. It is categorized within the broader class of kinase modulators, which target various kinases involved in cellular signaling pathways that regulate cancer cell growth and survival.
The synthesis of 5-Chloro Dasatinib typically involves several chemical reactions that build upon the structure of Dasatinib. The synthesis can be achieved through various methods, including:
The synthesis process can be summarized in several key steps:
The molecular formula for 5-Chloro Dasatinib is C22H26ClN7O2S, with a molecular weight of approximately 488 g/mol. The structure features:
The structural elucidation can be confirmed using techniques such as:
These methods provide insight into the arrangement of atoms and functional groups within the molecule, confirming its identity as 5-Chloro Dasatinib.
5-Chloro Dasatinib undergoes various chemical reactions typical for tyrosine kinase inhibitors, including:
The reaction mechanisms often involve:
The mechanism of action for 5-Chloro Dasatinib involves its role as a competitive inhibitor of tyrosine kinases. Specifically:
In clinical settings, this mechanism translates into reduced tumor growth rates and improved patient outcomes in those with Philadelphia chromosome-positive leukemias.
Relevant data from safety data sheets indicate that while 5-Chloro Dasatinib does not present significant hazards under normal handling conditions, appropriate safety measures should always be observed.
5-Chloro Dasatinib is primarily utilized in scientific research focused on:
This compound represents an important area of study for developing more effective cancer treatments with potentially fewer side effects compared to existing therapies.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3